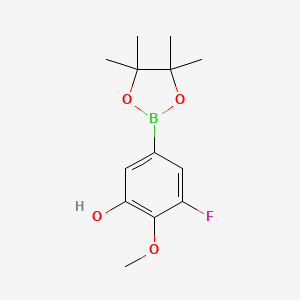
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a dioxaborolane ring attached to a phenol moiety. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
準備方法
The synthesis of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a fluorinated aromatic compound.
Borylation Reaction: The key step involves the borylation of the aromatic compound using a boronic acid or boronic ester. This reaction is typically catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy substituents, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.
Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
科学的研究の応用
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
作用機序
The mechanism of action of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions but lacks the additional functional groups present in the target compound.
4-Fluorophenylboronic Acid: Similar to the target compound but without the methoxy and dioxaborolane groups, resulting in different reactivity and applications.
2-Methoxy-5-boronic Acid Pinacol Ester: Shares the methoxy and boronic acid functionalities but differs in the position of the substituents and the presence of the dioxaborolane ring.
The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H18BFO4 |
|---|---|
分子量 |
268.09 g/mol |
IUPAC名 |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H18BFO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7,16H,1-5H3 |
InChIキー |
BTUAQMJBYXXZHS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















